N-(3-phenylpropyl)pyrazine-2-carboxamide

Description

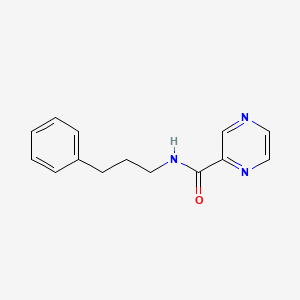

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenylpropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(13-11-15-9-10-16-13)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVCZZFEGAKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of N-(3-phenylpropyl)pyrazine-2-carboxamide Core Structure

The formation of the central this compound structure hinges on two key synthetic challenges: the creation of the amide linkage and the construction of the pyrazine (B50134) heterocycle.

The crucial amide bond in this compound is typically formed by coupling a pyrazine-2-carboxylic acid derivative with 3-phenylpropylamine (B116678). Several effective methods are employed for this transformation.

A widely used approach involves the conversion of pyrazine-2-carboxylic acid into a more reactive acyl chloride. nih.govresearchgate.net This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. nih.govresearchgate.net The resulting pyrazine-2-carbonyl chloride is a highly reactive intermediate that is not typically isolated. It is reacted directly with 3-phenylpropylamine in the presence of a base, such as pyridine, to neutralize the HCl byproduct and drive the reaction to completion, yielding the desired carboxamide. nih.govmdpi.com

Alternatively, peptide coupling reagents can be utilized for the direct amidation of pyrazine-2-carboxylic acid. One such method employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). mdpi.com In this process, DCC activates the carboxylic acid, facilitating the nucleophilic attack by the amine. This method is often performed at cool temperatures to manage the reaction's exothermicity and minimize side products. mdpi.com

More recently, biocatalytic approaches have been explored as a greener alternative for amide bond synthesis. rsc.org Enzymes, such as immobilized lipases like Lipozyme® TL IM from Thermomyces lanuginosus, can catalyze the amidation of pyrazine esters with amines. rsc.org These enzymatic methods offer high selectivity and operate under mild conditions, avoiding the need for harsh reagents. rsc.org

Another synthetic route involves the cyclization of acyclic precursors. For instance, substituted pyrazines can be synthesized from N-allyl malonamides. rsc.org This sequence begins with the diazidation of the malonamide, followed by a thermal or copper-mediated cyclization to form the pyrazine ring, which can then be further functionalized. rsc.org

Synthesis of this compound Analogues

The generation of analogues of this compound is critical for structure-activity relationship (SAR) studies. This is achieved by introducing various substituents on both the pyrazine and phenyl rings, employing powerful reactions like palladium-catalyzed cross-coupling.

The Suzuki cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, particularly for introducing aryl or heteroaryl substituents onto the pyrazine ring. mdpi.comnih.gov This reaction typically involves the palladium-catalyzed coupling of a halo-pyrazine derivative with an arylboronic acid or its ester equivalent. youtube.com

For example, a bromo-substituted pyrazine carboxamide can be coupled with various arylboronic acids to generate a library of arylated analogues. mdpi.commdpi.comnih.gov The reaction is generally carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and water. mdpi.commdpi.com The reaction demonstrates excellent functional group tolerance, allowing for the synthesis of complex molecules with moderate to good yields. mdpi.com The choice of catalyst, base, and solvent can be optimized to improve reaction efficiency, with novel palladium pincer complexes also showing high activity. researchgate.net

| Catalyst | Base | Solvent | Substrate Example | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 60-85% | mdpi.com |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37-72% | mdpi.com |

| (A-taphos)₂PdCl₂ | CsF | DME/H₂O | 2-bromo-1H-imidazo[4,5-b]pyrazine | Good to Excellent | rhhz.net |

This table summarizes typical conditions for Suzuki cross-coupling reactions on pyrazine and related heterocyclic systems.

Diversity in the analogues of this compound can be achieved by introducing substituents at various positions on both the phenyl and pyrazine rings. This is often accomplished by utilizing functionalized starting materials.

For instance, a wide array of substituted anilines can be used in the initial amidation step to introduce substituents onto the phenyl ring. nih.govnih.govnih.gov Similarly, using substituted pyrazine-2-carboxylic acids, such as 6-chloropyrazine-2-carboxylic acid or 5-tert-butylpyrazine-2-carboxylic acid, allows for the incorporation of functional groups directly onto the pyrazine core. nih.govmdpi.com This modular approach enables the systematic variation of electronic and steric properties to probe their effects on biological activity. Further modifications, such as alkylations or additional halogenations, can be performed on the synthesized pyrazine products to expand the chemical diversity. rsc.org

The synthesis of chiral analogues of this compound requires stereoselective methods to control the three-dimensional arrangement of atoms. Although specific examples for this exact compound are not prominent, established principles of asymmetric synthesis can be applied.

One straightforward approach is to use a chiral building block. If a stereocenter is desired on the propyl chain, a resolved chiral version of 3-phenylpropylamine could be used in the amidation reaction, directly transferring the stereochemistry to the final product.

Another powerful strategy involves the use of a chiral auxiliary. This approach was demonstrated in the enantioselective synthesis of the pyrazine-containing natural product (-)-barrenazine. mdpi.com In that synthesis, a chiral auxiliary, (–)-8-phenylmenthyl carbamate, was used to direct a Grignard addition to an N-acylpyridinium salt, establishing the key stereocenter with high enantioselectivity. mdpi.com This principle could be adapted to create chiral analogues of this compound by introducing a chiral auxiliary to guide a key bond-forming reaction, followed by its subsequent removal.

Purification and Spectroscopic Characterization Methodologies

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final compound. These processes involve a combination of advanced chromatographic and spectroscopic techniques.

Advanced Chromatographic Techniques in Synthetic Chemistry

The purification of this compound from the crude reaction mixture is typically achieved through column chromatography. This technique is a cornerstone in synthetic chemistry for separating individual compounds from a mixture.

In a common procedure for purifying related pyrazine carboxamide derivatives, silica (B1680970) gel (with a mesh size of 230–400) is used as the stationary phase. mdpi.com A mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate, often in a 5:1 ratio, has proven effective for the elution of these types of compounds. mdpi.com The progress of the purification is monitored by thin-layer chromatography (TLC), which allows for the visualization of the separation and the identification of the fractions containing the desired product. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. For pyrazinamide (B1679903) derivatives, Rf values can range from 0.5 to 0.8 depending on the specific solvent system used. jconsortium.com

Spectroscopic Analysis for Structural Elucidation (e.g., FT-IR, FT-Raman)

Once purified, the structural identity of this compound is confirmed using various spectroscopic methods, primarily Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. These techniques provide detailed information about the vibrational modes of the molecule, which are unique to its structure.

FT-IR Spectroscopy:

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The analysis of N-substituted pyrazine carboxamides reveals characteristic absorption bands. researchgate.net For instance, the N-H stretching vibration of the amide group typically appears in the region of 3400-3200 cm⁻¹. In a study of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, a redshift in the N-H stretching frequency was observed, indicating a weakening of the N-H bond. researchgate.net The strong absorption band corresponding to the carbonyl (C=O) stretching of the amide is expected in the range of 1680-1630 cm⁻¹. In related ruthenium(II) complexes of pyrazine carboxamides, the C=O stretching band was observed around 1691 cm⁻¹, which shifted upon coordination to the metal center. nih.gov Furthermore, the characteristic vibrations of the pyrazine ring are also identifiable. For example, the ring breathing modes for the pyrazine ring in a related derivative were theoretically assigned at 952 cm⁻¹. researchgate.net

FT-Raman Spectroscopy:

Structure Activity Relationship Sar and Structural Biology Investigations

Design Principles for N-(3-phenylpropyl)pyrazine-2-carboxamide Analogues

The design of analogues is guided by established principles of medicinal chemistry, where modifications are made to probe the electronic, steric, and hydrophobic requirements of the target's binding site.

Systematic substitution on both the pyrazine (B50134) and phenyl rings has yielded crucial insights into the SAR of this class of compounds. The nature and position of these substituents can dramatically alter biological activity, often by influencing properties like lipophilicity and the potential for specific intermolecular interactions.

Research on related N-phenylpyrazine-2-carboxamides has shown that lipophilicity is a significant driver of activity, though an optimal level exists. For instance, in some series, biological activity shows a linear increase with lipophilicity, but excessively lipophilic compounds can exhibit a sharp decrease in efficacy. mdpi.com

Studies on substituted anilides of pyrazine-2-carboxylic acids have demonstrated clear positional effects.

Phenyl Ring Substituents: The presence of a methyl group at the ortho (2-position) of the phenyl ring was found to be detrimental to activity compared to other analogues with similar lipophilicity. nih.gov Conversely, compounds featuring 3,5-bis-trifluoromethylphenyl groups have shown high antituberculotic activity. nih.govresearchgate.net In other studies, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide served as a scaffold for creating derivatives with antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com

Pyrazine Ring Substituents: The addition of substituents to the pyrazine core also modulates activity. A 5-tert-butyl group often increases lipophilicity and can enhance activity. mdpi.comresearchgate.net The introduction of a chlorine atom, such as in 6-chloropyrazine-2-carboxylic acid amides, has been shown to produce potent inhibitors of photosynthesis in spinach chloroplasts. mdpi.comnih.gov

| Scaffold | Substituent & Position | Observed Effect | Reference |

|---|---|---|---|

| N-Phenylpyrazine-2-carboxamide | 2-CH₃ on Phenyl Ring | Lower biological activity. nih.gov | nih.gov |

| N-Phenylpyrazine-2-carboxamide | 3,5-bis(CF₃) on Phenyl Ring | High antituberculotic activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Pyrazine-2-carboxamide | 5-tert-butyl on Pyrazine Ring | Increased lipophilicity and activity. mdpi.com | mdpi.com |

| N-(3-iodo-4-methylphenyl)amide | 6-Cl on Pyrazine Ring | Most active inhibitor of oxygen evolution rate (IC₅₀ = 51.0 μmol·L⁻¹). mdpi.comnih.gov | mdpi.comnih.gov |

| N-(4-chloro-3-methylphenyl)amide | 5-tert-butyl on Pyrazine Ring | Highest reduction of chlorophyll (B73375) content (IC₅₀ = 44.0 μmol·L⁻¹). mdpi.comnih.gov | mdpi.comnih.gov |

The pyrazine-2-carboxamide core is not merely a scaffold but an active participant in molecular recognition and binding. This moiety possesses several key features:

Hydrogen Bonding: The amide group (-NHCO-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). This allows for strong, directional interactions with protein residues, which is a common feature in ligand-target binding. nih.govresearchgate.net

Metal Coordination: The nitrogen atoms of the pyrazine ring and the amide group can act as bidentate ligands, chelating metal ions. ncn.gov.pl This has been demonstrated in studies where pyrazinecarboxamide derivatives form stable complexes with transition metals like Ruthenium(II) and Platinum(II), indicating the core's ability to engage in coordinate bonds. nih.govbendola.com

Conformational Analysis and Molecular Recognition

The three-dimensional shape of this compound and its ability to adopt specific conformations are critical for its interaction with biological targets.

Studies on structurally similar molecules show that intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation. For example, in N-(quinolin-8-yl)pyrazine-2-carboxamide, an intramolecular N-H···N hydrogen bond is formed between the amide proton and a nitrogen atom on the quinoline (B57606) ring, contributing to the planarity of the molecule. nih.gov The conformational freedom of the side chain allows the molecule to adapt its shape to fit into a binding site, a process known as conformational adaptation. researchgate.net In some derivatives, non-coplanar arrangements between the aromatic rings have been observed, which can influence biological activity. sciforum.net

When halogen atoms are introduced as substituents, they can participate in halogen bonding, a highly directional, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophile. mdpi.com In pyrazinecarboxamides, the pyrazine nitrogen atoms are effective halogen bond acceptors. nih.govrsc.org

Crystal structure analysis of N-(3-bromophenyl)-2-pyrazinecarboxamide revealed the existence of two different conformational polymorphs driven by distinct halogen bonding patterns. researchgate.net One polymorph features a Br···N halogen bond, forming a dimer, while the other is stabilized by Br···Br interactions. researchgate.net This demonstrates the significant role of halogen bonding in directing the self-assembly and crystal packing of these molecules. The strength of these interactions can be modulated; for instance, replacing a carbon atom with a more electronegative nitrogen atom in the aromatic backbone can enhance the halogen bond. rsc.org

| Compound Type | Halogen Bond Type | Description | Reference |

|---|---|---|---|

| N-(3-bromophenyl)-2-pyrazinecarboxamide | Br···N | An intermolecular halogen bond between the bromine on the phenyl ring and a nitrogen on the pyrazine ring of an adjacent molecule, forming a homosynthon. researchgate.net | researchgate.net |

| N-(3-bromophenyl)-2-pyrazinecarboxamide | Br···Br | An alternative interaction found in a different polymorph, demonstrating competition between bonding motifs. researchgate.net | researchgate.net |

| Pyrazinamide (B1679903) Cocrystals | X···N (X = Br, I) | The dominant supramolecular bond is a halogen bond between perfluorinated donors and the pyrazinyl nitrogen atom. rsc.org | rsc.org |

| N-(5-halo-2-pyridinyl)pyrazine-2-carboxamides | N···X (X = Br, I) | Nitrogen substitution in the aryl backbone strengthens the N···X halogen bond. rsc.org | rsc.org |

Ligand-Protein Binding Modes and Key Interaction Motifs

A comprehensive review of scientific literature and patent databases did not yield specific studies detailing the ligand-protein binding modes or key interaction motifs for the compound this compound. While research on other pyrazine-2-carboxamide derivatives exists, providing insights into their potential interactions with various protein targets, no publicly available data from crystallographic, NMR, or computational docking studies for this compound could be located.

Therefore, a detailed analysis of its specific binding interactions, including hydrogen bonds, hydrophobic interactions, and the identity of key amino acid residues involved in forming a stable ligand-protein complex, cannot be provided at this time. Further experimental and computational research is required to elucidate the structural basis of the biological activity of this compound.

Preclinical Biological and Mechanistic Investigations

Exploration of Molecular Targets and Enzyme Inhibition

Research into the interaction of pyrazine-2-carboxamide derivatives with specific enzymes and receptors has uncovered several potential molecular targets. While direct studies on N-(3-phenylpropyl)pyrazine-2-carboxamide are limited for some targets, research on analogous structures provides significant insight into the scaffold's potential activities.

Studies on Metabotropic Glutamate (B1630785) Receptor (mGluR1) Antagonism

The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor involved in synaptic plasticity and is a target for various neurological and psychiatric conditions. acs.org While direct evidence for this compound is not available, the broader class of pyrazine (B50134) derivatives has been explored for mGluR1 antagonism. A series of novel pyrazine-based mGluR1 antagonists have been prepared, indicating that this chemical scaffold is of interest for targeting this receptor. nih.gov

Further research into related structures, such as imidazo[1,2-a]pyrazine (B1224502) derivatives, has also been documented, with some N-phenyl pyrazine-2-carboxamide compounds showing activity as mGluR1 antagonists with Ki values in the range of 407-1204 nM. molaid.comgoogle.com These findings suggest that the pyrazine-carboxamide core can be a viable pharmacophore for developing mGluR1 antagonists. The development of these antagonists often focuses on allosteric modulation, which can offer greater subtype selectivity compared to targeting the orthosteric glutamate binding site. acs.orgresearchgate.net

Investigation of Phosphodiesterase 2A (PDE2A) Inhibitory Activity

Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes the second messengers cAMP and cGMP and is highly expressed in the forebrain. nih.gov Its inhibition is considered a therapeutic strategy for cognitive disorders. Although no data exists for this compound, a structurally similar compound, TAK-915, which features a dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide core, has been identified as a potent and highly selective PDE2A inhibitor. researchgate.netnih.gov

In vitro studies have demonstrated that TAK-915 inhibits human PDE2A with high potency. researchgate.net The selectivity for PDE2A over other phosphodiesterase families is a key characteristic of this compound, which is crucial for minimizing off-target effects. researchgate.net Oral administration of TAK-915 in animal models has been shown to increase levels of cGMP in key brain regions like the frontal cortex, hippocampus, and striatum. researchgate.net

| Compound | Target | IC₅₀ (nM) | Selectivity vs PDE1A | Reference |

|---|---|---|---|---|

| TAK-915 | Human PDE2A | 0.61 | >4100-fold | researchgate.netnih.gov |

Research into Glycogen Synthase Kinase-3 (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. molaid.com A specific pyrazine-2-carboxamide derivative, known as GSK-3β Inhibitor XXVII, has demonstrated potent, reversible, and ATP-competitive inhibition of GSK-3β. physiology.orgnih.gov This compound is chemically identified as 3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide. researchgate.netnih.govphysiology.org

This inhibitor shows high affinity for GSK-3β and significant selectivity over other kinases, such as Cdk2. physiology.org In cell-based assays, it effectively blocked the phosphorylation of tau protein, a known substrate of GSK-3β. physiology.org Computational studies on pyrazine derivatives have further elucidated the structure-activity relationship, indicating that steric and electrostatic fields are major contributors to the inhibitory activity against GSK-3β. molaid.com

| Compound | Target | Kᵢ (nM) | Cellular IC₅₀ (nM) | Selectivity vs Cdk2 | Reference |

|---|---|---|---|---|---|

| GSK-3β Inhibitor XXVII | GSK-3β | 4.9 | 76 | ~110-fold | physiology.org |

Modulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 kinase activity is a major strategy in cancer therapy. nih.govphysiology.org Several studies have explored pyrazine-containing compounds as VEGFR-2 inhibitors.

One study detailed the synthesis of pyrazine-pyridine biheteroaryls as potent and selective VEGFR-2 inhibitors. nih.gov Another investigation focused on nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, identifying a compound with micromolar inhibitory activity against VEGFR-2. molaid.com These compounds were shown to be non-cytotoxic and demonstrated in vivo antitumor activity in xenograft models. nih.gov

| Compound Class | Specific Compound Example | Target | IC₅₀ | Reference |

|---|---|---|---|---|

| Pyrazine-Pyridine Biheteroaryl | 4-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylamino}-butan-1-ol | VEGFR-2 | Data not specified | nih.gov |

| nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine | Compound 17l | VEGFR-2 | 2.6 µM | molaid.com |

Epithelial Sodium Channel (ENaC) Modulation Studies

The epithelial sodium channel (ENaC) is crucial for sodium and fluid balance in various epithelial tissues. pixorize.com The pyrazine-2-carboxamide scaffold is the core structure of Amiloride (B1667095), a well-known diuretic that functions by blocking ENaC. nih.govnih.gov Structure-activity relationship studies of amiloride analogs have provided significant insights into how modifications of the pyrazine ring influence ENaC blockade. nih.gov

These studies, often using noise analysis in frog skin epithelium, have determined the on- and off-rate constants for channel blocking. nih.gov It was found that substituents at position 6 of the pyrazine ring are critical in controlling the duration of the block, with more electronegative substituents leading to a longer attachment to the receptor. nih.gov Conversely, modifications at the 5-amino group affect both the on- and off-rates, likely by altering the electronic charge distribution across the molecule. nih.gov This body of research underscores the sensitivity of ENaC to the specific substitution pattern on the pyrazine ring. nih.gov

In Vitro Cellular and Biochemical Assays

The pyrazine-2-carboxamide scaffold has been subjected to a variety of in vitro cellular and biochemical assays to characterize its biological activity profile beyond specific enzyme inhibition. These assays have explored a range of potential applications, from antimicrobial to anticancer effects.

For instance, various N-phenylpyrazine-2-carboxamide derivatives have been synthesized and evaluated for their activity as herbicides and as elicitors of secondary metabolite production in plant cell cultures. mdpi.comfrontiersin.org In these studies, compounds were tested for their ability to inhibit the oxygen evolution rate in spinach chloroplasts and to reduce chlorophyll (B73375) content in algae, with some derivatives showing IC₅₀ values in the micromolar range. frontiersin.org Other research has demonstrated the antithrombotic potential of pyrazine derivatives in mouse models, as well as their ability to inhibit human blood platelet aggregation in vitro. nih.gov Furthermore, pyrazine-based compounds have been investigated for their anticancer properties, with studies showing inhibition of various cancer cell lines and activity against targets like anaplastic lymphoma kinase (ALK). nih.govnih.gov

| Compound Type | Assay | Observation/Result | Reference |

|---|---|---|---|

| Substituted N-Phenylpyrazine-2-carboxamides | Photosynthesis Inhibition (Spinach Chloroplasts) | IC₅₀ values in the micromolar range (e.g., 51.0 µM for 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide). | frontiersin.org |

| Substituted N-Phenylpyrazine-2-carboxamides | Antialgal Activity (Chlorella vulgaris) | IC₅₀ values in the micromolar range (e.g., 44.0 µM for 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide). | frontiersin.org |

| Pyrazine Derivatives | Antithrombotic Activity (Mouse Model) | Marked protection from thrombotic challenge. | nih.gov |

| Pyrazine-2-carboxamide Derivatives | EML4-ALK Inhibition | Discovery of novel and potent inhibitors with in vivo antitumor activity. | nih.gov |

| Cinnamic acid–pyrazine derivatives | Neuroprotection Assay (SH-SY5Y cells) | EC₅₀ values in the low micromolar range (e.g., 3.62 µM). | nih.gov |

Cellular Pathway Modulation Studies (e.g., cyclic nucleotide signaling, protein phosphorylation)

Research into the specific effects of this compound on distinct cellular signaling pathways, such as those involving cyclic nucleotides or protein phosphorylation in mammalian cells, is not extensively detailed in the available literature. However, its herbicidal activity is directly linked to the modulation of a critical cellular pathway in plants: the photosynthetic electron transport chain in chloroplasts. By inhibiting this pathway, the compound disrupts the fundamental process of energy conversion in plant cells.

Receptor Binding Assays and Allosteric Modulation Studies

Specific receptor binding assays and allosteric modulation studies for this compound are not prominently described in published research. The primary mechanism of action identified for this compound and its analogs relates to enzyme inhibition rather than direct receptor binding.

Enzymatic Activity Assays (e.g., against specific kinases, phosphatases)

The inhibitory activity of this compound has been quantified in enzymatic assays, primarily in the context of its herbicidal properties. The compound has been shown to be an effective inhibitor of the photosynthetic electron transport (PET) in spinach chloroplasts. The concentration required to achieve 50% inhibition (IC₅₀) for this enzymatic process was determined to be 4.1 µM.

While this specific compound has not been widely screened against a broad panel of kinases or phosphatases, related N-substituted pyrazine-2-carboxamide derivatives have demonstrated inhibitory activity against other enzymes. For instance, certain N-benzylpyrazine-2-carboxamides have shown the ability to inhibit the enzymatic activity of cathepsin K.

Investigations of Anti-proliferative Effects in Cell Line Models

The anti-proliferative potential of this compound has been evaluated against human cancer cell lines. In a study assessing a series of N-substituted pyrazine-2-carboxamides, this compound demonstrated cytostatic effects. Specifically, it was tested against the human T-lymphoblastic leukemia cell line CEM. The compound exhibited an IC₅₀ value greater than 10 µM, indicating moderate activity in this specific cell line model. Studies on structurally related N-benzylpyrazine-2-carboxamides have shown activity against other cell lines, including HeLa, MCF-7, and A549, suggesting a broader potential for this class of compounds.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| CEM | T-lymphoblastic leukemia | > 10 |

Antimicrobial Activity Studies (e.g., against Mycobacterium strains, Salmonella Typhi)

This compound has been specifically investigated for its antimicrobial properties, particularly against various Mycobacterium species. The compound was evaluated as part of a broader study on pyrazine-2-carboxamides, a class of compounds that includes the well-known antitubercular drug pyrazinamide (B1679903). The minimum inhibitory concentrations (MIC) were determined for several strains, revealing its activity profile. The compound showed notable activity against Mycobacterium kansasii and moderate activity against the reference M. tuberculosis H37Rv strain.

Information regarding its efficacy against Salmonella Typhi is not available in the reviewed literature.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) | MIC (µM) | Citation |

| Mycobacterium tuberculosis H37Rv | 62.5 | 274 | |

| Mycobacterium kansasii DSM 44162 | 31.25 | 137 | |

| Mycobacterium smegmatis ATCC 700084 | >250 | >1095 |

Herbicide Activity and Photosynthesis Inhibition in Plant Models

A significant area of research for this compound has been its potential as a herbicide. Its mechanism of action is rooted in the inhibition of photosynthesis. Studies using isolated spinach chloroplasts demonstrated that the compound effectively disrupts the photosynthetic electron transport (PET) chain. This inhibition disrupts the plant's ability to produce energy from light, leading to cell death.

Table 3: Herbicidal Activity of this compound

| Biological Process | Plant Model | IC₅₀ (µM) | Citation |

| Photosynthetic Electron Transport (PET) | Spinach Chloroplasts | 4.1 |

In Vivo Preclinical Model Studies (Disease-Oriented Research)

Based on the available scientific literature, this compound has not yet been evaluated in in vivo preclinical animal models for disease-oriented research. The existing studies have been confined to in vitro cellular and enzymatic assays.

Assessment in Malaria Disease Models

While direct studies on the antimalarial activity of this compound are not available in the public domain, research into other substituted carboxamides has shown promise against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. For instance, a series of cyclopropyl (B3062369) carboxamides were identified from a high-throughput screen and found to have slow-acting asexual stage activity. escholarship.org Similarly, investigations into 1,2,4-triazolo[4,3-a]pyrazines, a related heterocyclic scaffold, have demonstrated both in vitro and in vivo antimalarial potential, with some compounds rapidly clearing P. falciparum in mouse models. nih.gov The mechanism for some of these related compounds is believed to involve the dysregulation of the parasite's ATP4ase. nih.gov Another study on N-phenyl-substituted cinnamanilides, which share a carboxamide linkage, identified compounds with significant in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. mdpi.com These findings suggest that the broader class of carboxamides warrants further investigation for antimalarial properties, though specific data for this compound is currently lacking.

Evaluation in Tuberculosis Infection Models

The pyrazine-2-carboxamide scaffold is central to pyrazinamide (PZA), a first-line antituberculosis drug. Consequently, numerous derivatives have been synthesized and evaluated for their antimycobacterial activity. Research has focused on modifying the N-substituent of the pyrazine-2-carboxamide core to enhance efficacy against Mycobacterium tuberculosis and other mycobacterial strains.

Studies on a series of N-benzylpyrazine-2-carboxamides revealed that compounds such as 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide exhibit significant in vitro activity against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov This activity was comparable to that of the standard drug, pyrazinamide. nih.gov Notably, this compound also showed activity against other mycobacterial strains that are not susceptible to pyrazinamide. nih.gov

Similarly, a series of N-phenylpyrazine-2-carboxamides were synthesized and evaluated. rsc.org Compounds such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated antimycobacterial activity four times higher than pyrazinamide in in vitro assays. rsc.org The mechanism of action for pyrazinamide itself involves conversion to pyrazinoic acid by a mycobacterial enzyme, which is effective in the acidic environment of granulomas. nih.gov It is hypothesized that its derivatives may follow a similar pathway or possess alternative mechanisms of action. nih.gov

The table below summarizes the in vitro antitubercular activity of several N-substituted pyrazine-2-carboxamide analogs.

| Compound Name | Mycobacterium Strain | In Vitro Activity (MIC) | Reference |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 µg/mL | nih.gov |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 µg/mL | nih.gov |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 µg/mL | nih.gov |

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | ≤ 2 µg/L | rsc.org |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | ≤ 2 µg/L | rsc.org |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | ≤ 2 µg/L | rsc.org |

This table is for illustrative purposes based on available data for analogs.

Studies in Cognitive Impairment Animal Models (e.g., episodic memory deficits)

There is no available scientific literature detailing the evaluation of this compound in animal models of cognitive impairment or episodic memory deficits. Research into structurally related compounds has occasionally touched upon neurological effects, but not in the context of cognitive enhancement. For example, a distant analog, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), has been investigated for its antidepressant and anxiolytic properties. mdpi.com However, this provides no direct or indirect evidence for the potential effects of this compound on episodic memory or other cognitive functions.

Investigations in Cancer Xenograft Models for Efficacy (focus on mechanism, not human trials)

Specific studies on the efficacy and mechanism of this compound in cancer xenograft models have not been reported. However, research into other pyrazine-2-carboxamide derivatives has identified potential anticancer activity through specific mechanistic pathways.

A recent study designed and synthesized a series of 3-amino-pyrazine-2-carboxamide derivatives as novel inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov One of the lead compounds, 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide), was identified as a pan-FGFR inhibitor. nih.gov Mechanistic studies showed that this compound blocked the activation of FGFR and its downstream signaling pathways at submicromolar levels. nih.gov Furthermore, it exhibited potent antitumor activity in multiple cancer cell lines that have FGFR abnormalities. nih.gov While these findings are for a different pyrazine-2-carboxamide derivative, they highlight a potential mechanistic avenue for anticancer activity within this chemical class, which could be explored for other analogs.

The table below presents data on a related 3-amino-pyrazine-2-carboxamide derivative investigated for its anticancer properties.

| Compound Name | Target | In Vitro Activity | Cancer Cell Line Models | Reference |

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i) | FGFR1-4 | Submicromolar inhibition | Multiple cancer cell lines with FGFR abnormalities | nih.gov |

This table is for illustrative purposes based on available data for an analog.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is crucial in drug discovery for modeling the interaction between a potential drug molecule and its protein target at the atomic level. researchgate.net

Molecular docking simulations predict how a ligand, such as a pyrazine (B50134) carboxamide derivative, fits into the binding site of a target protein. The output includes the most stable binding poses and an estimation of the binding affinity, often expressed as a scoring function. For instance, in studies involving pyrazine-2-carboxylic acid derivatives and the Mycobacterium tuberculosis InhA protein, docking algorithms like MolDock SE are used to determine the preferred orientation and calculate a "rerank score," where a lower score suggests a more favorable binding affinity. researchgate.net

Similarly, interactions between different pyrazine compounds and Human Serum Albumin (HSA), a key transport protein in the bloodstream, have been explored. semanticscholar.org These studies predict the binding distance and energy, indicating the stability of the ligand-protein complex. Such predictions are vital for understanding how a compound might be distributed and transported in vivo. semanticscholar.org

Beyond predicting the binding pose, docking analysis identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are fundamental to the ligand's specificity and affinity. For pyrazine derivatives, common interactions include:

Hydrophobic Interactions: The nonpolar parts of the ligand, like the phenyl and pyrazine rings, often interact with hydrophobic residues in the protein's binding site. Molecular docking studies on various pyrazines with HSA confirm that hydrophobic forces are a major driver of binding. semanticscholar.org

Hydrogen Bonding: The amide group (-CONH-) and the nitrogen atoms in the pyrazine ring are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein, which significantly contributes to the stability of the complex.

The table below summarizes typical findings from docking studies on related pyrazine carboxamides.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues | Significance |

| Hydrophobic | Phenyl group, Pyrazine ring, Alkyl chain | Leucine, Valine, Isoleucine, Phenylalanine | Major driving force for binding and complex stability. semanticscholar.org |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Pyrazine Nitrogens | Serine, Threonine, Aspartate, Glutamate (B1630785) | Provides specificity and directional stability to the binding pose. |

| π-π Stacking | Pyrazine ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | Occurs when aromatic rings stack on each other, enhancing binding affinity. |

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule, based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jcsp.org.pk For pyrazine derivatives, DFT calculations at levels like B3LYP/6-31G* are employed to determine optimized molecular geometries, vibrational frequencies (which can predict IR and Raman spectra), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pkresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excited and thus more reactive. jcsp.org.pk These calculations also provide information on bond lengths, bond angles, and the distribution of electron density across the molecule. researchgate.net

| DFT-Calculated Property | Information Provided | Relevance |

| Optimized Geometry | The most stable 3D arrangement of atoms (bond lengths, angles). researchgate.net | Provides the foundational structure for all other computational analyses. |

| HOMO/LUMO Energies | Energy of the highest electron-containing and lowest empty orbitals. jcsp.org.pk | Determines electronic transition properties and chemical reactivity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. jcsp.org.pk | Indicates the kinetic stability and reactivity of the molecule. |

| Vibrational Frequencies | Theoretical prediction of IR and Raman spectral peaks. uantwerpen.be | Aids in the experimental characterization and identification of the compound. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich and electron-poor regions. chemrxiv.org | Predicts sites for electrophilic and nucleophilic attack. |

DFT calculations can also predict a molecule's reactivity and stability under various conditions. chemrxiv.org For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT has been used to evaluate several reactive properties. chemrxiv.org

Electrophilicity Index (ω): This global reactivity descriptor measures a molecule's ability to accept electrons. A higher electrophilicity index indicates a greater susceptibility to attack by nucleophiles. chemrxiv.org

Autoxidation and Hydrolysis: A molecule's stability against autoxidation (reaction with oxygen) and hydrolysis (reaction with water) can be predicted. This involves calculating Bond Dissociation Energies (BDE) for susceptible bonds (like C-H or N-H) and using Radial Distribution Functions (RDF) to simulate the interaction of the molecule with water. chemrxiv.org These predictions are crucial for assessing the compound's potential shelf-life and metabolic stability.

The following table shows examples of reactive properties that can be predicted using these methods for a representative pyrazine carboxamide.

| Reactive Property | Computational Method | Predicted Information |

| Electrophilicity Index | Calculated from HOMO/LUMO energies. chemrxiv.org | Susceptibility of the molecule to nucleophilic attack. |

| Susceptibility to Autoxidation | Bond Dissociation Energy (BDE) calculations. chemrxiv.org | The energy required to break a specific bond, indicating weak points for oxidation. |

| Susceptibility to Hydrolysis | Radial Distribution Function (RDF) analysis. chemrxiv.org | The probability of finding water molecules near reactive sites (e.g., the amide bond). |

In Silico Pharmacokinetic Property Prediction:

Pan-Assay Interference Compound (PAINS) Filter Analysis:No PAINS filter analysis for this compound has been reported, which would be crucial for assessing its potential to interfere with high-throughput screening assays.

Due to the absence of specific research data for N-(3-phenylpropyl)pyrazine-2-carboxamide, the generation of a thorough and informative article strictly adhering to the provided outline is not feasible at this time. The scientific community has not published detailed computational studies on this particular molecule that would allow for a comprehensive discussion of its properties as requested.

Conclusion and Future Research Directions

Summary of Current Research Contributions of N-(3-phenylpropyl)pyrazine-2-carboxamide Derivatives

Derivatives of the pyrazine-2-carboxamide scaffold have been the subject of extensive research, demonstrating significant potential across various biological domains. While specific studies on this compound are not extensively detailed in publicly available research, the broader class of N-arylalkyl and N-benzyl pyrazine-2-carboxamides has shown notable activities.

Key contributions include:

Antimicrobial Activity : A significant body of research has focused on the antimycobacterial properties of pyrazine-2-carboxamide derivatives. For instance, a series of 3-benzylaminopyrazine-2-carboxamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com Several of these compounds displayed activity equivalent or superior to the standard drug, pyrazinamide (B1679903). mdpi.com

Enzyme Inhibition : Derivatives have been identified as potent inhibitors of various enzymes. For example, certain compounds act as fibroblast growth factor receptor (FGFR) inhibitors, which are considered crucial targets in cancer therapy. nih.govresearchgate.net Others have been investigated as inhibitors of topoisomerase II and alkaline phosphatase. nih.govmdpi.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors, providing a basis for further design. nih.govresearchgate.net

Agonist Activity : Novel 3-phenoxypyrazine-2-carboxamide derivatives have been designed as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. nih.gov Several of these compounds exhibited excellent agonist activity, in some cases superior to reference drugs. nih.gov

Herbicidal and Plant Growth Regulation : Substituted N-phenylpyrazine-2-carboxamides have been evaluated as herbicides, with some compounds showing inhibitory effects on photosynthesis in spinach chloroplasts. mdpi.comresearchgate.net Furthermore, pyrazine-2-carboxamide derivatives have been shown to act as abiotic elicitors, significantly increasing the production of secondary metabolites like flavonoids and flavonolignans in plant cell cultures. mdpi.comresearchgate.netnih.govphcog.comnih.gov For example, one derivative enhanced flavonoid production by approximately 900% in a callus culture of Ononis arvensis. mdpi.comresearchgate.net

| Derivative Class | Biological Activity | Research Finding |

| 3-Benzylaminopyrazine-2-carboxamides | Antimycobacterial | Active against M. tuberculosis H37Rv, with MIC values as low as 6 µM. mdpi.com |

| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR Inhibition | Identified as pan-FGFR inhibitors with potent antitumor activity in cancer cell lines. nih.gov |

| 3-Phenoxypyrazine-2-carboxamide Derivatives | TGR5 Agonism | Exhibited excellent hTGR5 agonist activity with EC50 values in the nanomolar range. nih.gov |

| Substituted N-Phenylpyrazine-2-carboxamides | Herbicidal / Elicitor | Inhibited oxygen evolution in chloroplasts and significantly increased flavonoid production in plant cultures. mdpi.comresearchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Antibacterial / Enzyme Inhibition | Showed activity against extensively drug-resistant S. Typhi and potent inhibition of alkaline phosphatase. mdpi.com |

Identification of Unexplored Biological Targets and Mechanistic Pathways

While research has identified several key targets for pyrazine-2-carboxamide derivatives, such as mycobacterial enzymes (InhA), FGFR, and TGR5, many potential biological targets and mechanistic pathways remain unexplored. mdpi.comnih.govnih.gov The heteroaromatic nature of the pyrazine (B50134) ring allows for a unique combination of polar and non-polar interactions, suggesting it can bind to a wide variety of protein targets. researchgate.net

Future research could focus on:

Systematic Target Deconvolution : Employing chemoproteomics and affinity-based screening methods to identify novel protein binding partners for a library of pyrazine-2-carboxamide analogues.

Exploring Signal Transduction Pathways : Moving beyond single-target identification to understand how these compounds modulate entire signaling cascades. For instance, while FGFR inhibition is known, the broader impact on downstream pathways like MAPK/ERK and PI3K/AKT warrants deeper investigation in different cellular contexts. nih.gov

Investigating Epigenetic Modulators : The structural features of pyrazine-2-carboxamides may be suitable for targeting epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases, which are often dysregulated in various diseases.

Ion Channel Modulation : The ability of heterocyclic compounds to interact with ion channels is a well-established area of pharmacology. Screening pyrazine-2-carboxamide libraries against panels of neuronal, cardiac, and other ion channels could uncover novel activities.

DNA and RNA G-quadruplexes : The planar aromatic pyrazine core could potentially act as a ligand for non-canonical nucleic acid structures like G-quadruplexes, which are implicated in the regulation of gene expression.

Strategies for Rational Design of Next-Generation Pyrazine-2-carboxamide Analogues

The rational design of future analogues will be crucial for enhancing potency, selectivity, and drug-like properties. nih.gov Building on existing structure-activity relationship (SAR) studies, several strategies can be employed. nih.govnih.gov

Structure-Based Drug Design : Leveraging the crystal structures of pyrazine derivatives in complex with their protein targets (e.g., FGFR, InhA) allows for precise, structure-guided modifications to improve binding affinity and selectivity. mdpi.comnih.govresearchgate.net

Bioisosteric Replacement : Systematically replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, without losing the essential interactions required for biological activity. nih.gov For example, replacing or modifying the phenylpropyl side chain could fine-tune activity and specificity.

Fragment-Based Drug Design : This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. researchgate.net The pyrazine-2-carboxamide core itself can be considered a high-value fragment to which diverse side chains can be appended.

Privileged Scaffold Optimization : The quinoline (B57606) and acridine (B1665455) scaffolds, which share some structural similarities with pyrazine systems, have been successfully optimized for decades. manchester.ac.uk Applying similar strategies, such as introducing fluorine atoms or bulky t-butyl groups to block metabolic oxidation, could enhance the pharmacokinetic profiles of pyrazine-2-carboxamide analogues. manchester.ac.uk

Integration of Artificial Intelligence and Machine Learning in Pyrazine-2-carboxamide Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can significantly accelerate the development of pyrazine-2-carboxamide derivatives. nih.govresearchgate.net

Predictive Modeling : AI algorithms can be trained on existing data to predict the physicochemical and biological properties of virtual compounds. nih.gov This includes developing Quantitative Structure-Activity Relationship (QSAR) models to forecast the potency of new analogues against targets like FGFR or TGR5 before they are synthesized, saving time and resources. researchgate.net

Virtual Screening and Drug Repurposing : AI can screen vast virtual libraries of compounds to identify novel pyrazine-based structures that are likely to bind to a specific biological target. researchgate.net Furthermore, by analyzing biological data from multiple sources, AI can identify potential new applications for existing pyrazine-2-carboxamide derivatives (drug repurposing). nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules from the ground up, optimized for desired properties such as high binding affinity for a target and favorable drug-like characteristics. researchgate.net This could lead to the discovery of novel pyrazine-2-carboxamide analogues with unprecedented scaffolds.

Optimizing Synthesis and Nanomedicine Design : AI can assist in planning more efficient chemical synthesis routes. researchgate.net It can also be used to design nanomedicine platforms for targeted delivery by predicting interactions between the drug, a carrier material, and biological systems. researchgate.net

Potential for Derivatization for Novel Biological Applications (excluding specific disease treatments)

Beyond direct therapeutic applications, the pyrazine-2-carboxamide scaffold can be derivatized for use in a range of novel biological and biotechnological contexts.

Biological Probes : By attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, specific pyrazine-2-carboxamide derivatives can be converted into chemical probes. These tools are invaluable for studying biological systems, for example, to visualize the subcellular localization of a target protein or to identify its binding partners.

Elicitors for High-Value Phytochemicals : Research has already shown that these compounds can stimulate the production of secondary metabolites in plants. nih.govphcog.comnih.gov This application could be optimized for the industrial-scale biotechnological production of valuable natural products, such as flavonoids or other pharmacologically active plant compounds.

Agrochemicals : The observed herbicidal and antialgal activities suggest a potential for developing new agrochemicals. mdpi.comresearchgate.net Further derivatization could lead to more potent and selective herbicides or algaecides with novel mechanisms of action.

Biosensors and Diagnostic Tools : Immobilizing a pyrazine-2-carboxamide derivative that binds selectively to a specific biomarker onto a sensor surface could form the basis of a novel diagnostic tool for detecting that biomarker in biological samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-phenylpropyl)pyrazine-2-carboxamide?

- Methodological Answer : The synthesis typically employs coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group of pyrazine-2-carboxylic acid, followed by reaction with 3-phenylpropylamine. Solvents such as dichloromethane or DMF are used under inert atmospheres (e.g., nitrogen), with reaction times ranging from 12–24 hours at room temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of the pyrazine ring (δ 8.5–9.5 ppm for aromatic protons) and the 3-phenylpropyl chain (δ 2.6–2.8 ppm for CH adjacent to the amide, δ 7.2–7.4 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm validate purity, with retention times compared to standards .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 282.1 for CHNO) .

Advanced Research Questions

Q. How are supramolecular interactions in the crystal structure of this compound analyzed?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray diffraction (at 100–150 K) resolves the molecular packing. Data collection uses MoKα radiation (λ = 0.71073 Å), with SHELX programs (SHELXL for refinement, SHELXS for structure solution) .

- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions are quantified using Mercury or PLATON software. For example, the amide N–H donor forms hydrogen bonds with pyrazine N acceptors, creating R_2$$^2(10) motifs .

- π–π Stacking : Interplanar distances (3.4–3.6 Å) between aromatic rings are analyzed using dihedral angles and centroid-centroid measurements .

Q. What parameters guide the transition from in vitro to in vivo bioactivity studies for this compound?

- Methodological Answer :

- Selectivity Index (SI) : Calculate SI = CC (cytotoxicity)/MIC (minimum inhibitory concentration). Compounds with SI >10 advance to in vivo testing .

- Pharmacokinetics : Assess solubility (via shake-flask method), metabolic stability (using liver microsomes), and plasma protein binding (equilibrium dialysis) .

- Animal Models : For anti-tubercular activity, use BALB/c mice infected with Mycobacterium tuberculosis, monitoring bacterial load reduction in lungs over 28 days .

Q. How can functionalization reactions (e.g., nitration) of the pyrazine core be optimized?

- Methodological Answer :

- Nitration : React 3-hydroxypyrazine-2-carboxamide with KNO/HSO at 0–5°C for 2 hours. Monitor regioselectivity via LC-MS; the 6-nitro derivative dominates due to electron-withdrawing effects of the amide group .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while excess HNO minimizes byproducts .

- Purification : Crystallize from ethanol/water (1:1) to isolate the nitro derivative in >70% yield .

Q. How do structural modifications influence binding to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Pyrazine’s planar structure facilitates π-stacking with Phe149, while the 3-phenylpropyl chain occupies hydrophobic pockets .

- QSAR Studies : Correlate substituent electronegativity (Hammett σ constants) with MIC values. Electron-withdrawing groups (e.g., –NO) enhance activity by stabilizing enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.